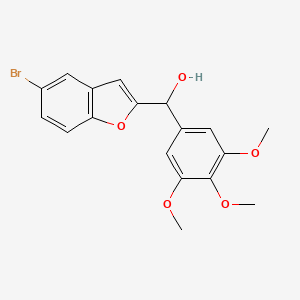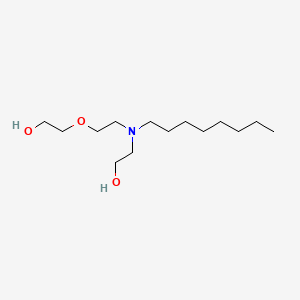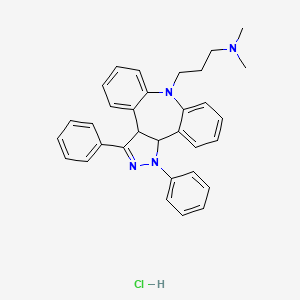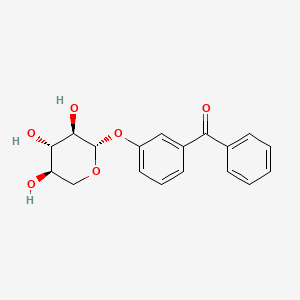
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is a complex organic compound that features a phenyl group attached to a methanone moiety, which is further linked to a beta-D-xylopyranosyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions may include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or methanol.
Catalyst: Acid catalysts like trifluoroacetic acid or enzymatic catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone involves its interaction with specific molecular targets. The beta-D-xylopyranosyloxy group can interact with carbohydrate-binding proteins, while the phenyl groups can participate in aromatic stacking interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methylphenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
- (4-Nitrophenyl)(3-(beta-D-xylopyranosyloxy)phenyl)methanone
Uniqueness
Phenyl(3-(beta-D-xylopyranosyloxy)phenyl)methanone is unique due to its specific structural arrangement, which allows for distinct interactions with biological and chemical systems. Its combination of phenyl and beta-D-xylopyranosyloxy groups provides a versatile platform for various applications.
Propriétés
Numéro CAS |
83355-05-9 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
phenyl-[3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-4-7-12(9-13)15(20)11-5-2-1-3-6-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
Clé InChI |
APHMRVSTZFJUCD-SPUZQDLCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=CC(=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


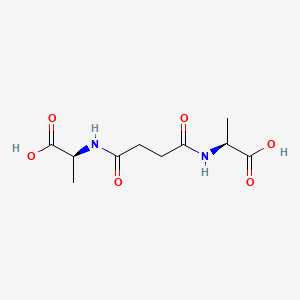
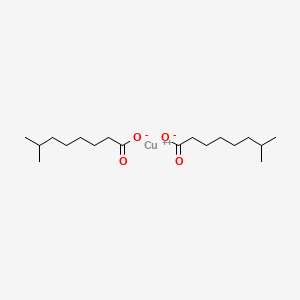
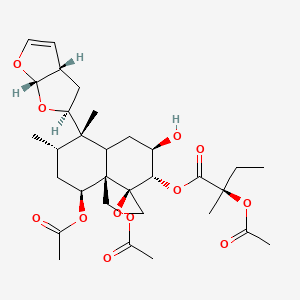
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
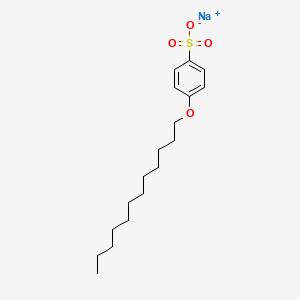
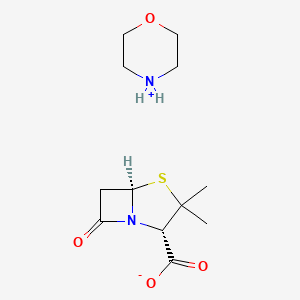
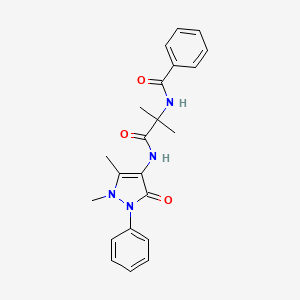
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
